molecular formula C16H13N5O B11047315 4-Amino-2-phenyl-6-[(propan-2-ylideneamino)oxy]pyridine-3,5-dicarbonitrile

4-Amino-2-phenyl-6-[(propan-2-ylideneamino)oxy]pyridine-3,5-dicarbonitrile

Cat. No.: B11047315
M. Wt: 291.31 g/mol
InChI Key: GEEZIHKYKLXKDP-UHFFFAOYSA-N
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Description

4-AMINO-2-{[(1-METHYLETHYLIDENE)AMINO]OXY}-6-PHENYL-3,5-PYRIDINEDICARBONITRILE is a complex organic compound with a unique structure that includes both amino and nitrile functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-AMINO-2-{[(1-METHYLETHYLIDENE)AMINO]OXY}-6-PHENYL-3,5-PYRIDINEDICARBONITRILE typically involves multi-step organic reactions. One common method includes the reaction of a pyridine derivative with an isopropylidene amine and a phenyl group under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would be optimized for efficiency, cost-effectiveness, and safety. Industrial methods might also include purification steps such as recrystallization or chromatography to achieve the required product quality.

Chemical Reactions Analysis

Types of Reactions

4-AMINO-2-{[(1-METHYLETHYLIDENE)AMINO]OXY}-6-PHENYL-3,5-PYRIDINEDICARBONITRILE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the nitrile groups into amines or other functional groups.

    Substitution: The amino and nitrile groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce primary amines.

Scientific Research Applications

4-AMINO-2-{[(1-METHYLETHYLIDENE)AMINO]OXY}-6-PHENYL-3,5-PYRIDINEDICARBONITRILE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 4-AMINO-2-{[(1-METHYLETHYLIDENE)AMINO]OXY}-6-PHENYL-3,5-PYRIDINEDICARBONITRILE exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-AMINO-2-{[(1-METHYLETHYLIDENE)AMINO]OXY}-6-PHENYL-3,5-PYRIDINEDICARBONITRILE shares similarities with other pyridine derivatives and nitrile-containing compounds.
  • Compounds like 4-HYDROXY-2-QUINOLONES and other pyridine-based molecules exhibit similar chemical behaviors and applications.

Uniqueness

What sets 4-AMINO-2-{[(1-METHYLETHYLIDENE)AMINO]OXY}-6-PHENYL-3,5-PYRIDINEDICARBONITRILE apart is its specific combination of functional groups, which provides unique reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry.

Properties

Molecular Formula

C16H13N5O

Molecular Weight

291.31 g/mol

IUPAC Name

4-amino-2-phenyl-6-(propan-2-ylideneamino)oxypyridine-3,5-dicarbonitrile

InChI

InChI=1S/C16H13N5O/c1-10(2)21-22-16-13(9-18)14(19)12(8-17)15(20-16)11-6-4-3-5-7-11/h3-7H,1-2H3,(H2,19,20)

InChI Key

GEEZIHKYKLXKDP-UHFFFAOYSA-N

Canonical SMILES

CC(=NOC1=C(C(=C(C(=N1)C2=CC=CC=C2)C#N)N)C#N)C

Origin of Product

United States

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